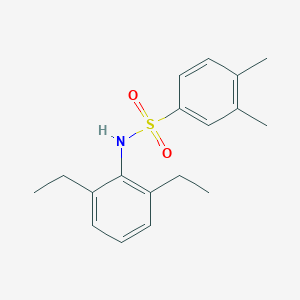
N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
The mechanism of action of DIDS involves the binding of the compound to specific sites on ion channels and transporters, resulting in the inhibition of their activity. DIDS has been shown to bind to the extracellular domains of chloride channels and anion exchangers, blocking their transport function. Similarly, DIDS has been shown to bind to the sodium-coupled bicarbonate transporter, inhibiting its activity.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit acid secretion in the stomach, reduce the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, and modulate the activity of the Na+/H+ exchanger. Additionally, DIDS has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
实验室实验的优点和局限性
One advantage of using DIDS in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to selectively modulate the activity of these channels and transporters without affecting other cellular processes. Additionally, DIDS has been shown to be stable in solution, allowing for long-term experiments. However, one limitation of using DIDS is its potential for off-target effects. Due to its ability to bind to multiple targets, DIDS may have unintended effects on cellular processes.
未来方向
There are several areas of future research for DIDS. One area of interest is the development of more specific analogs of DIDS that target specific ion channels and transporters. Additionally, further research is needed to fully understand the mechanisms of action of DIDS and its effects on cellular processes. Finally, DIDS has potential therapeutic applications for a variety of diseases, including cystic fibrosis and inflammatory bowel disease, and further research is needed to explore these potential applications.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide, or DIDS, is a valuable tool for scientific research due to its ability to modulate ion channels and transporters. Its specificity and stability make it a valuable tool for investigating ion transport mechanisms and their roles in physiological processes. While there are limitations to its use, DIDS has potential for future research and therapeutic applications.
合成方法
The synthesis of DIDS involves the reaction of 2,6-diethylphenol with chlorosulfonic acid, followed by the addition of 3,4-dimethylaniline. The resulting product is then purified through recrystallization to obtain DIDS in its pure form. This synthesis method has been well established in the literature and has been used to produce DIDS for a variety of research applications.
科学研究应用
DIDS has been used extensively in scientific research due to its ability to modulate ion channels and transporters. It has been shown to inhibit chloride channels, anion exchangers, and sodium-coupled bicarbonate transporters, among others. These effects make DIDS a valuable tool for investigating ion transport mechanisms and their roles in physiological processes.
属性
IUPAC Name |
N-(2,6-diethylphenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-15-8-7-9-16(6-2)18(15)19-22(20,21)17-11-10-13(3)14(4)12-17/h7-12,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXURXBVXHXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

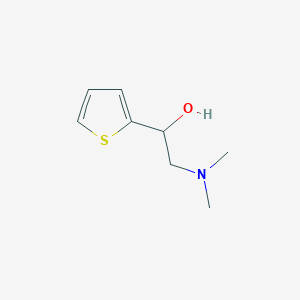
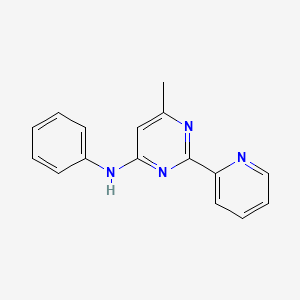

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
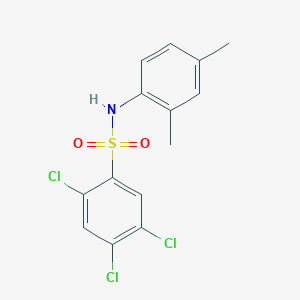



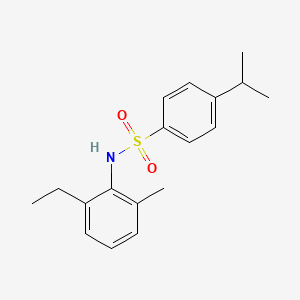
![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)


![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
